N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline
Overview
Description
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
NLO Applications:
- The study "New organic binary solids with phenolic coformers for NLO applications" by Draguta et al. (2015) discusses the synthesis of binary adducts for applications in non-linear optics (NLO). These materials, which include derivatives similar to the compound , were characterized by melting points, absorption spectra, and single crystal X-ray diffraction, highlighting their potential in NLO applications Draguta, S., Fonari, M., Leonova, E. S., & Timofeeva, T. (2015). Journal of Molecular Structure.
Optical Properties:
- In "Azo-based phenylthiophene Schiff bases: Syntheses, crystal structures and optical properties" by Shili et al. (2020), two organic materials were synthesized, demonstrating potential for application in optical devices. This study's focus on Schiff bases and their optical properties indicates a research direction relevant to the compound Shili, A., Ayadi, A., Taboukhat, S., Zouari, N., Sahraoui, B., & El-Ghayoury, A. (2020). Journal of Molecular Structure.
Electrochemical Applications:
- "An electrochemical strategy to determine thiosulfate, 4-chlorophenol and nitrite as three important pollutants in water samples via a nanostructure modified sensor" by Keivani et al. (2017) illustrates the use of a novel catechol derivative for electrocatalytic analysis. This suggests potential applications of similar compounds in environmental monitoring and sensor technology Keivani, Z., Shabani-Nooshabadi, M., & Karimi-Maleh, H. (2017). Journal of colloid and interface science.
Biological Activities:
- The research "Synthesis and biological activities of optical isomers of..." by Sakoda et al. (1992) investigates the preparation and biological activities of certain optical isomers, hinting at the relevance of structural analogs in biomedical research Sakoda, R., Kamikawaji, Y., & Seto, K. (1992). Chemical & pharmaceutical bulletin.
Material Synthesis and Characterization:
- "Electrochemistry and spectroelectrochemistry of a novel selenophene-based monomer" by Data et al. (2012) describes the synthesis of a selenophene-based monomer, shedding light on the synthetic methodologies and characterization techniques that could be applicable to related compounds Data, P., Lapkowski, M., Motyka, R., & Suwiński, J. (2012). Electrochimica Acta.
Chemical Synthesis and Analysis:
- The study "The base-catalyzed condensation reaction of o-nitroisobutyrophenone in liquid ammonia" by Yamaguchi (1976) explores base-catalyzed condensation reactions, which might be relevant to the synthesis or modification of the compound Yamaguchi, K. (1976). Bulletin of the Chemical Society of Japan.
Properties
IUPAC Name |
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-15(19(20)21)13(18(2)17-10)7-8-16-12-6-5-11(22-3)9-14(12)23-4/h5-9,16H,1-4H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFIHCJLLOSDGS-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=C(C=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=C(C=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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